2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1351386-62-3
VCID: VC3095115
InChI: InChI=1S/C8H10N2O3/c11-8(12)3-7-5-4-13-2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12)
SMILES: C1COCC2=C1NN=C2CC(=O)O
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

CAS No.: 1351386-62-3

Cat. No.: VC3095115

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid - 1351386-62-3

Specification

CAS No. 1351386-62-3
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name 2-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Standard InChI InChI=1S/C8H10N2O3/c11-8(12)3-7-5-4-13-2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12)
Standard InChI Key ASFLMTDDRGAYMS-UHFFFAOYSA-N
SMILES C1COCC2=C1NN=C2CC(=O)O
Canonical SMILES C1COCC2=C1NN=C2CC(=O)O

Introduction

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is a complex organic compound that belongs to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a tetrahydropyrano ring fused to a pyrazole ring, with an acetic acid moiety attached, which enhances its solubility and reactivity. Despite the lack of specific information on this exact compound in the provided search results, its structure suggests potential applications similar to other pyrazole derivatives.

Synthesis Methods

The synthesis of 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid would likely involve multi-step organic reactions. A common approach might include the reaction of pyrazole derivatives with appropriate acetic acid precursors under controlled conditions. For instance, the synthesis could start with the formation of the pyrazole ring using hydrazine derivatives and diketones, followed by the introduction of the tetrahydropyrano ring and finally the attachment of the acetic acid moiety.

StepReaction ConditionsReagents
1. Formation of Pyrazole RingAcidic conditions, elevated temperatureHydrazine derivatives, diketones
2. Introduction of Tetrahydropyrano RingCyclization under controlled conditionsAppropriate precursors
3. Attachment of Acetic Acid MoietyEsterification or amidation reactionsAcetic acid or derivatives

Biological Activity

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Although specific data on 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is not available, compounds with similar structures have shown significant biological effects. For example, some pyrazole derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process.

Biological ActivityMechanismExample Effects
Anti-inflammatoryInhibition of COX enzymesReduced inflammation
AnalgesicInhibition of prostaglandin synthesisPain relief
AnticancerInduction of apoptosis or cell cycle arrestInhibited cell proliferation

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